Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin
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Overview
Description
Perethylated beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the substitution of all hydroxyl groups with ethyl groups, enhancing its solubility in organic solvents and altering its inclusion properties. This compound is widely studied for its ability to form inclusion complexes with various guest molecules, making it valuable in pharmaceutical, chemical, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perethylated beta-cyclodextrin typically involves the complete ethylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of perethylated beta-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .
Chemical Reactions Analysis
Types of Reactions
Perethylated beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The ethyl groups can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the ethyl groups.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules, including drugs, dyes, and pesticides.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Complexation: The formation of inclusion complexes typically occurs in aqueous or organic solvents under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while complexation reactions result in stable inclusion complexes with the guest molecules .
Scientific Research Applications
Perethylated beta-cyclodextrin has numerous applications in scientific research:
Mechanism of Action
The primary mechanism by which perethylated beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, protecting them from degradation and enhancing their solubility. This encapsulation can also modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Permethylated beta-cyclodextrin: Similar to perethylated beta-cyclodextrin but with methyl groups instead of ethyl groups.
Hydroxypropyl beta-cyclodextrin: Modified with hydroxypropyl groups, offering enhanced water solubility and different complexation behavior.
Sulfobutyl ether beta-cyclodextrin: Contains sulfobutyl ether groups, providing unique solubility and complexation characteristics.
Uniqueness
Perethylated beta-cyclodextrin is unique due to its ethyl groups, which provide a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Its ability to form stable inclusion complexes with various guest molecules sets it apart from other cyclodextrin derivatives .
Properties
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDATQKMIKIRF-XEHVGNMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H154O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1724.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111689-01-1 |
Source
|
Record name | Perethylated beta-cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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